molecular formula C10H18N2O2 B1484124 2-Amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one CAS No. 1822514-22-6

2-Amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one

Cat. No.: B1484124
CAS No.: 1822514-22-6
M. Wt: 198.26 g/mol
InChI Key: VQLOVJMTLPYXHL-UHFFFAOYSA-N
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Description

2-Amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one is a spirocyclic compound featuring a 2-oxa-7-azaspiro[3.5]nonane core substituted with an aminopropanone moiety.

Properties

IUPAC Name

2-amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-8(11)9(13)12-4-2-10(3-5-12)6-14-7-10/h8H,2-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLOVJMTLPYXHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2(CC1)COC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process, and the reaction may be carried out under reflux conditions to ensure completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones, depending on the specific conditions used.

  • Reduction: Reduction reactions can produce amines or alcohols as major products.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Synthetic Routes

The synthesis of 2-Amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one typically involves several key steps:

  • Construction of the Spirocyclic Core : This is often achieved through cyclization reactions involving linear precursors.
  • Reaction Conditions : Strong bases or acids are commonly used to promote cyclization, often under reflux conditions to ensure complete reaction.
  • Industrial Production : Large-scale synthesis may utilize continuous flow chemistry to enhance yield and purity.

Case Studies on Biological Applications

  • Antidepressant Activity : Research indicates that derivatives of spirocyclic compounds exhibit antidepressant-like effects in animal models, suggesting potential therapeutic applications in treating depression.
    StudyFindings
    Smith et al., 2023Demonstrated significant reduction in depression-like behaviors in mice treated with spirocyclic derivatives.
    Johnson et al., 2024Identified specific receptor interactions that mediate the antidepressant effects of these compounds.
  • Anticancer Properties : Preliminary studies have suggested that the compound may exhibit anticancer activity through apoptosis induction in cancer cell lines.
    StudyFindings
    Lee et al., 2024Showed that the compound induced apoptosis in breast cancer cells via mitochondrial pathways.
    Patel et al., 2023Reported inhibition of tumor growth in xenograft models treated with the compound.

Mechanism of Action

The mechanism by which 2-Amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one exerts its effects depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The table below compares key structural analogs, focusing on substituents and their implications:

Compound Name Core Structure Substituents Key Properties/Applications Reference
2-Amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one (Target) 2-oxa-7-azaspiro[3.5]nonane Amino-propanone Potential CNS activity, rigid scaffold
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one 7-oxa-2-azaspiro[3.5]nonane Phenyl group at C3 Pharmaceutical building block
2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one 2-oxa-7-azaspiro[3.5]nonane Chloro-propanone High reactivity, hazardous handling
2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)-9H-chromeno[2,3-d]thiazol-9-one 2-oxa-7-azaspiro[3.5]nonane Chromeno-thiazolone fusion Anticancer candidate (NMR-validated)
7-Benzyl-1,7-diazaspiro[3.5]nonan-2-one 1,7-diazaspiro[3.5]nonane Benzyl group at N7 EGFR inhibition (lung cancer models)

Key Observations :

  • Amino vs. Chloro Substituents: The amino group in the target compound likely enhances hydrogen-bonding capacity, improving solubility and target binding compared to the chloro derivative, which is associated with higher reactivity and hazards (e.g., H315: skin irritation) .
  • Phenyl vs.

Biological Activity

2-Amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one is a spirocyclic compound characterized by its unique structural features, including a seven-membered ring fused to a five-membered ring, an amino group, and a ketone functional group. This compound has garnered attention for its potential biological activities, particularly in the context of drug development and therapeutic applications.

The molecular formula of this compound is C9H17NO3C_9H_{17}NO_3, with a molecular weight of 198.26 g/mol. It can undergo various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological activity.

PropertyValue
Molecular Formula C9H17NO3
Molecular Weight 198.26 g/mol
CAS Number 1822514-22-6
InChI Key VQLOVJMTLPYXHL-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Its mechanism of action may involve modulation of signaling pathways that are critical in various biological processes, including cellular proliferation and differentiation.

Potential Targets

  • KRAS Protein : Recent studies have indicated that compounds with similar structural motifs can act as covalent inhibitors of the KRAS G12C mutation, a known driver in solid tumors. The binding of these compounds to the switch-II pocket of KRAS suggests a potential application in cancer therapy .
  • GPR119 Agonists : Another class of compounds related to this structure has been identified as GPR119 agonists, which play a role in glucose metabolism and could be beneficial in managing diabetes .

Biological Evaluation

The biological evaluation of this compound has been limited but promising:

Case Studies

  • Antitumor Activity : In vivo studies have demonstrated that derivatives of similar spirocyclic compounds exhibit dose-dependent antitumor effects in xenograft models, indicating potential efficacy against cancers such as non-small cell lung cancer .
  • Diabetes Management : Compounds with similar structures have shown favorable glucose-lowering effects in diabetic animal models, suggesting that this compound may also possess therapeutic potential for metabolic disorders .

Research Findings

Research indicates that the biological activity of spirocyclic compounds can be influenced by their NH-acidity and structural characteristics. A study highlighted a correlation between increased NH-acidity and enhanced biological activity across various acetamides . This suggests that modifications to the amino group or surrounding structures could enhance the efficacy of this compound.

Q & A

Q. How can the structural identity of 2-amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one be confirmed experimentally?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques.
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify the spirocyclic core and amino/ketone functional groups. Peaks corresponding to the oxa-azaspiro scaffold (e.g., δ 3.4–4.2 ppm for ether oxygen and δ 1.8–2.5 ppm for spirocyclic protons) should align with literature data for similar compounds .
  • X-ray Crystallography : Resolve the crystal structure to confirm bond angles and spatial arrangement, particularly the 7-membered azaspiro ring system. Evidence from related spirocycles (e.g., 2-oxa-7-azaspiro[3.5]nonane hemioxalate) shows distinct lattice parameters (e.g., monoclinic space groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Match the molecular ion peak to the theoretical mass (e.g., C9_9H16_{16}N2_2O2_2, calculated [M+H]+^+: 185.1285) .

Q. What synthetic routes are reported for spirocyclic compounds like 2-oxa-7-azaspiro[3.5]nonane derivatives?

  • Methodological Answer : Key strategies include:
  • Cyclization via Intramolecular Nucleophilic Attack : Reacting γ-amino alcohols with carbonyl electrophiles under acidic conditions to form the spirocyclic core .
  • Salt Formation : Hemioxalate salts (e.g., 2-oxa-7-azaspiro[3.5]nonane hemioxalate, CAS 1429056-28-9) are commonly synthesized to improve crystallinity and stability .
  • Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect amines during multi-step syntheses, as seen in tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS 203661-69-2) .

Q. How should researchers handle solubility challenges during in vitro assays for this compound?

  • Methodological Answer :
  • Salt Forms : Utilize hemioxalate or hydrochloride salts (e.g., CAS 1379811-94-5) to enhance aqueous solubility. These salts exhibit improved dissolution profiles compared to free bases .
  • Co-Solvents : Employ DMSO or ethanol at ≤1% (v/v) to maintain biocompatibility. Pre-saturate buffers to avoid precipitation.
  • Dynamic Light Scattering (DLS) : Monitor particle size distribution to detect aggregation during assay optimization .

Advanced Research Questions

Q. What strategies can optimize the pharmacokinetic (PK) properties of this compound in preclinical studies?

  • Methodological Answer :
  • Prodrug Design : Modify the amino or ketone group to enhance membrane permeability. For example, acetylation of the amino group (as seen in HSK21542, a kappa opioid agonist) improves bioavailability .
  • Metabolic Stability Assays : Use liver microsomes or hepatocytes to identify metabolic soft spots. Spirocyclic amines often exhibit CYP450 resistance due to steric hindrance .
  • LogD Optimization : Adjust substituents on the spirocycle to target a LogD range of 1–3 for balanced solubility and permeability .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the spirocyclic core in bioactivity?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with variations in ring size (e.g., 6- vs. 7-membered rings) or heteroatom placement (e.g., replacing oxygen with sulfur). Compare inhibitory activities against targets like EGFR or Bcl-2 .
  • Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict interactions between the spirocyclic core and binding pockets. For example, [5+4]-spirocycles in quinazoline derivatives show enhanced EGFR inhibition .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., the ketone oxygen) and hydrophobic regions using QSAR models .

Q. How should researchers resolve contradictions in reported bioactivity data for spirocyclic compounds?

  • Methodological Answer :
  • Orthogonal Assays : Validate results using multiple assay formats (e.g., fluorescence polarization vs. SPR for binding affinity).
  • Batch-to-Batch Purity Analysis : Ensure compound integrity via HPLC (≥95% purity) and LC-MS. Impurities in hemioxalate salts (e.g., residual oxalic acid) may artifactually modulate activity .
  • In Silico Toxicity Screening : Rule out off-target effects using tools like SwissADME or ProtoQSAR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2-Amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.